![molecular formula C20H15ClN2O2S B5462234 (Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enenitrile](/img/structure/B5462234.png)
(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enenitrile
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Description
(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C20H15ClN2O2S and its molecular weight is 382.9 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)acrylonitrile is 382.0542766 g/mol and the complexity rating of the compound is 541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enenitrile is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, enzyme inhibition, and anticancer activities, supported by various studies and data tables.
- Molecular Formula : C16H14ClN2OS
- Molecular Weight : 312.77 g/mol
- CAS Number : 312758-25-1
Antibacterial Activity
Studies have shown that compounds similar to this compound exhibit varying degrees of antibacterial activity. For instance:
- Moderate to strong activity against Salmonella typhi and Bacillus subtilis was reported in related compounds .
- The compound's structure suggests potential interactions with bacterial cell membranes, which may enhance its efficacy.
Enzyme Inhibition
Enzyme inhibition studies highlight the compound's potential as an inhibitor for various enzymes:
- Acetylcholinesterase (AChE) : Some derivatives have shown strong inhibitory activity against AChE with IC50 values ranging from 0.63 µM to 6.28 µM .
- Urease : The compound has been identified as a potent urease inhibitor, with IC50 values indicating significant activity compared to reference standards .
Compound | IC50 (µM) | Target Enzyme |
---|---|---|
7l | 2.14 | AChE |
7m | 0.63 | AChE |
7n | 1.13 | Urease |
Anticancer Activity
Research indicates that thiazole derivatives can exhibit anticancer properties:
- The compound has been evaluated for its cytotoxic effects on various cancer cell lines, showing promising results in inhibiting cell proliferation.
- Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Study on Antibacterial Efficacy
A study conducted by researchers evaluated the antibacterial efficacy of thiazole derivatives against multiple bacterial strains. The results indicated that certain structural modifications significantly enhanced antibacterial properties. The study concluded that compounds with the chlorophenyl and thiazole moieties were particularly effective.
Enzyme Inhibition Analysis
Another investigation focused on the enzyme inhibition capabilities of thiazole compounds. The study utilized molecular docking techniques to predict binding affinities and interaction modes with target enzymes. The findings confirmed that the presence of a thiazole ring significantly contributes to enzyme binding and inhibition.
Properties
IUPAC Name |
(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2S/c1-24-18-8-3-13(10-19(18)25-2)9-15(11-22)20-23-17(12-26-20)14-4-6-16(21)7-5-14/h3-10,12H,1-2H3/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIZDSPVCQQFTA-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.